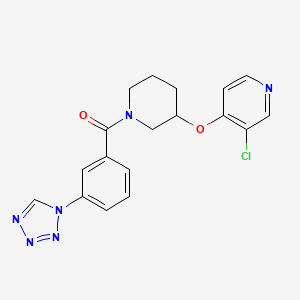
1-(2-フルオロ-4-ニトロフェニル)-1H-ピラゾール-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluoro and nitro group on the phenyl ring and a carboxylic acid group on the pyrazole ring
科学的研究の応用
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 2-fluorophenyl, undergoes nitration to introduce the nitro group at the 4-position.
Cyclization: The nitrated compound is then subjected to cyclization with hydrazine to form the pyrazole ring.
Carboxylation: Finally, the pyrazole derivative is carboxylated to introduce the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Major Products
Reduction: 1-(2-amino-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylate esters.
作用機序
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The fluoro and nitro groups can enhance its binding affinity and specificity for these molecular targets.
類似化合物との比較
Similar Compounds
1-(2-fluoro-4-nitrophenyl)pyrrolidine: Similar in structure but contains a pyrrolidine ring instead of a pyrazole ring.
2-(2-fluoro-4-nitrophenyl)acetic acid: Similar in structure but contains an acetic acid moiety instead of a pyrazole ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a furan ring and a carboxylate ester group.
Uniqueness
1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3O4/c11-7-5-6(14(17)18)1-2-9(7)13-4-3-8(12-13)10(15)16/h1-5H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDHDTFPMDRBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N2C=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2597523.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2597524.png)
![N-(2,4-dimethylphenyl)-2-{4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2597525.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(2-methylcyclohexyl)oxy]acetamide](/img/structure/B2597530.png)
![methyl 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetate dihydrochloride](/img/structure/B2597531.png)

![N-[4-(3-METHOXYPYRROLIDIN-1-YL)PHENYL]CYCLOHEX-3-ENE-1-CARBOXAMIDE](/img/structure/B2597537.png)



![N-(1-{1-[2-(4-fluorophenoxy)acetyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide](/img/structure/B2597542.png)
![N-[(3-chlorophenyl)methyl]-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2597543.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2597544.png)
